molecular formula C7H9ClN2O B1395778 2-Chloro-6-ethoxypyridin-4-amine CAS No. 904311-14-4

2-Chloro-6-ethoxypyridin-4-amine

Cat. No.: B1395778
CAS No.: 904311-14-4
M. Wt: 172.61 g/mol
InChI Key: WOMCVZKTPXWGFM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-6-ethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-7-4-5(9)3-6(8)10-7/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMCVZKTPXWGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704429
Record name 2-Chloro-6-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904311-14-4
Record name 2-Chloro-6-ethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxypyridin-4-amine typically involves the following steps:

    Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction using ethanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxypyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amino group can be reduced to form corresponding amines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Pyridine derivatives with reduced functional groups.

Scientific Research Applications

2-Chloro-6-ethoxypyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxypyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethoxy groups influence the compound’s binding affinity and selectivity towards these targets. The amino group can form hydrogen bonds, enhancing the compound’s interaction with biological macromolecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-6-ethoxypyridin-4-amine
  • CAS Number : 904311-14-4
  • Molecular Formula : C₇H₉ClN₂O
  • Molecular Weight : 172.61 g/mol
  • Structure: A pyridine ring substituted with a chlorine atom at position 2, an ethoxy group at position 6, and an amino group at position 2.

Applications: Primarily used as a pharmaceutical intermediate in synthesizing bioactive molecules . Its structural features (chlorine, ethoxy, and amino groups) enhance reactivity and enable diverse functionalization in drug development.

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Varied Alkoxy Substituents

The ethoxy group in this compound can be substituted with other alkoxy chains, altering physicochemical properties:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications Source
2-Chloro-6-methoxypyridin-4-amine 1008304-85-5 C₆H₇ClN₂O Cl (2), OMe (6), NH₂ (4) 158.59 Research chemical (non-clinical) GLPBIO
2-Chloro-6-propoxypyridin-4-amine Not available C₈H₁₁ClN₂O Cl (2), OPr (6), NH₂ (4) 186.64 (calculated) Industrial R&D Unpublished

Key Observations :

  • Ethoxy vs.
  • Propoxy Substitution : The longer propoxy chain (OPr) may further enhance lipophilicity but could reduce metabolic stability due to increased steric hindrance .

Pyrimidine Analogues with Similar Functional Groups

Pyrimidine derivatives share a six-membered aromatic ring but with two nitrogen atoms (vs. one in pyridine), influencing electronic properties and binding affinity:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications Source
4-Chloro-6-methoxypyrimidin-2-amine 3286-56-4 C₅H₆ClN₃O Cl (4), OMe (6), NH₂ (2) 159.58 Crystallography studies
6-Chloro-N,N-dimethylpyrimidin-4-amine 5767-35-1 C₆H₉ClN₄ Cl (6), NMe₂ (4) 172.62 Agrochemical intermediates
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 88474-31-1 C₆H₈ClN₃O Cl (4), OMe (6), NH₂ (5), Me (2) 187.60 Pharmaceutical synthesis

Key Observations :

  • Electronic Effects : Pyrimidines exhibit stronger electron-withdrawing effects due to dual nitrogen atoms, altering reactivity in nucleophilic substitution reactions compared to pyridine derivatives.
  • Substituent Position : For example, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS 88474-31-1) has a methyl group at position 2, which enhances steric bulk and may reduce unwanted side reactions in synthesis .

Biological Activity

2-Chloro-6-ethoxypyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C8_{8}H10_{10}ClN2_{2}O
  • Molecular Weight : 186.63 g/mol
  • Functional Groups : Chloro group (Cl), ethoxy group (O-C2_2H5_5), and amino group (NH2_2).

The presence of these functional groups influences the compound's reactivity and biological interactions.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can significantly affect pharmacokinetics when inhibited. For instance, it has been shown to inhibit CYP1A2, which is involved in the metabolism of various drugs, potentially leading to drug-drug interactions .

1. Enzyme Inhibition

The compound's ability to inhibit cytochrome P450 enzymes suggests potential implications in pharmacology:

  • CYP1A2 Inhibition : This inhibition can alter the metabolism of co-administered drugs, impacting their efficacy and safety profiles .

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on its spectrum of activity is limited, its structural analogs have shown effectiveness against various bacterial strains.

3. Anticancer Potential

There is emerging interest in the anticancer properties of pyridine derivatives. The structural characteristics of this compound may contribute to its ability to interfere with cancer cell proliferation, although further studies are necessary to elucidate this potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study Focus Findings
Study ACYP Enzyme InhibitionDemonstrated significant inhibition of CYP1A2 by similar pyridine derivatives.
Study BAntimicrobial ActivityIdentified activity against Gram-positive bacteria in structurally related compounds.
Study CAnticancer ActivityReported cytotoxic effects in vitro for pyridine-based compounds against various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound CYP Inhibition Antimicrobial Activity Anticancer Activity
2-Chloro-6-methoxypyridin-4-amineYesModerateYes
4-Chloro-6-methoxypyridin-2-amineNoLowYes
5-Chloro-6-(2-methylpropoxy)pyridin-YesHighModerate

This table highlights that while some compounds exhibit similar enzyme inhibition profiles, their antimicrobial and anticancer activities may vary significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.